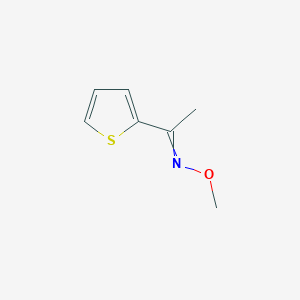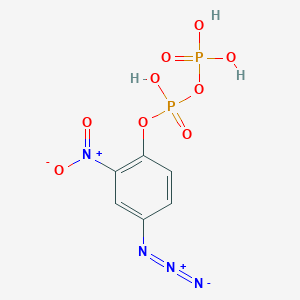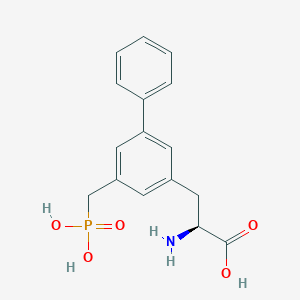
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ロイシン(別名: 2-アミノ-4-メチルペンタン酸)は、タンパク質合成や様々な代謝機能において重要な役割を果たす必須アミノ酸です。ロイシンは、バリンとイソロイシンと共に、3つの分岐鎖アミノ酸の1つです。 ロイシンは人体では合成されず、肉、乳製品、大豆製品、豆類などの食事から摂取する必要があります . ロイシンは筋タンパク質合成を促進する能力で知られており、アスリートやボディビルダー向けの栄養補助食品によく使用されています .
準備方法
化学反応の分析
ロイシンは、以下を含む様々な化学反応を受けます:
これらの反応で使用される一般的な試薬や条件には、酸化には過マンガン酸カリウムなどの酸化剤、還元には水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、ケトイソカプロン酸、イソバレリルCoA、ロイシンアルコールが含まれます .
科学的研究の応用
ロイシンは、幅広い科学研究に用いられています:
化学: ロイシンは、ペプチドやタンパク質の合成における構成要素として使用されます。
生物学: ロイシンは、細胞シグナル伝達経路、特に細胞成長やタンパク質合成を調節するラパマイシン標的タンパク質(mTOR)経路の活性化において重要な役割を果たします.
作用機序
ロイシンは、主にmTORシグナル伝達経路の活性化を通じてその効果を発揮します。ロイシンレベルが高いと、mTORC1を活性化します。mTORC1は、タンパク質合成と細胞成長を促進するタンパク質複合体です。 この活性化は、通常はmTORC1の活性を抑制するタンパク質セストリン2の阻害を通じて起こります . ロイシンは、脂質代謝やインスリン感受性に関連するものを含む、他の代謝経路にも影響を与えます .
類似化合物との比較
ロイシンは、バリンやイソロイシンなどの他の分岐鎖アミノ酸と比較されることがよくあります。 3つのアミノ酸は全て構造と機能が似ていますが、ロイシンはmTOR経路を活性化して筋タンパク質合成を促進する強力な能力においてユニークです . バリンとイソロイシンもタンパク質代謝において重要な役割を果たしますが、mTORの活性化にはあまり効果的ではありません .
類似化合物
バリン: 筋肉代謝や組織修復に関与する別の分岐鎖アミノ酸です.
イソロイシン: ロイシンと同様に、イソロイシンはタンパク質合成とエネルギー産生に関与しています.
メチオニン: メチル化反応や他のアミノ酸の合成に関与する必須アミノ酸です.
ロイシンはmTORを活性化する独自の能力と、筋タンパク質合成における重要な役割により、科学研究と実用的な用途の両方において貴重な化合物となっています。
特性
CAS番号 |
118077-09-1 |
|---|---|
分子式 |
C16H18NO5P |
分子量 |
335.29 g/mol |
IUPAC名 |
(2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |
InChIキー |
DSWZLNIYFFMRJD-HNNXBMFYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
同義語 |
2-amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid EAB 515 EAB-515 SDZ EAB 515 SDZ-EAB-515 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



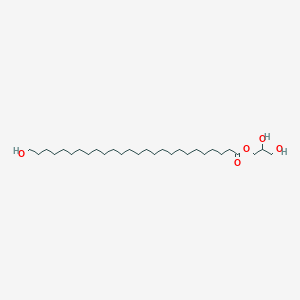

![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)

![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)

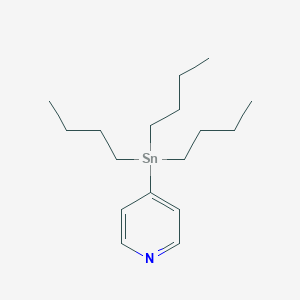
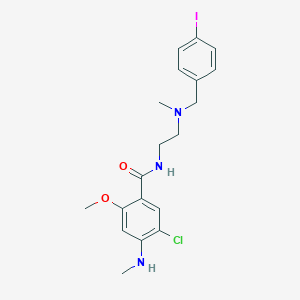
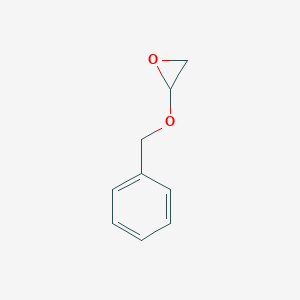
![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)
